Mixidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Mixidin ist ein negativer chronotroper Wirkstoff, der von McNeil Laboratories patentiert wurde. Es ist bekannt für seine Fähigkeit, die durch verschiedene Stimulanzien wie Aminophyllin, Isoproterenol, sympathische Nervenstimulation und Glukagon erhöhte Herzfrequenz zu senken . Mixidin-Fumarat wurde auf sein kardiovaskuläres Profil untersucht, insbesondere auf seine Auswirkungen auf die chronotropen Reaktionen des Myokards .

Vorbereitungsmethoden

Die Synthese von Mixidin umfasst mehrere Schritte, darunter die Bildung von Guanidinen durch Übergangsmetallkatalyse. Die Herstellungsverfahren umfassen:

Übergangsmetallkatalysierte Guanidinsynthese: Dieses Verfahren beinhaltet die katalytische Guanylierungsreaktion von Aminen mit Carbodiimiden und Tandemkatalytische Guanylierungs-/Cyclisierungsreaktionen.

Industrielle Produktion: Die industriellen Produktionsverfahren für Mixidin sind in der verfügbaren Literatur nicht explizit beschrieben, aber sie beinhalten wahrscheinlich die großtechnische Synthese unter Verwendung ähnlicher katalytischer Prozesse.

Analyse Chemischer Reaktionen

Mixidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation und Reduktion: Diese Reaktionen sind grundlegend für die Modifizierung der chemischen Struktur von Mixidin, die seine pharmakologischen Eigenschaften beeinflusst.

Substitutionsreaktionen: Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Isoproterenol und Histamin, die Mixidin antagonisiert, um die Herzfrequenz zu senken.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Derivate, die die Kernstruktur von Mixidin beibehalten, aber modifizierte pharmakologische Wirkungen zeigen.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Mixidine has been studied for its role in enhancing drug absorption and bioavailability. Its ability to form ion-pairs with hydrophilic drugs has been a focus of research, as this property can significantly improve the intestinal permeability of such compounds.

Ion-Pair Formation

Research has shown that this compound can effectively enhance the absorption of highly polar anti-viral agents through ion-pair formation. For instance, studies demonstrated that the addition of this compound to formulations containing drugs like zanamivir heptyl ester (ZHE) improved their permeability across intestinal membranes, making them more viable for oral delivery . This is particularly significant for drugs that traditionally have low bioavailability when administered orally.

Table 1: Impact of this compound on Drug Absorption

| Drug | Baseline Absorption (%) | Absorption with this compound (%) | Improvement (%) |

|---|---|---|---|

| Zanamivir Heptyl Ester | 4 | 25 | 525 |

| Guanidino Oseltamivir | 3 | 20 | 566.67 |

Transdermal Drug Delivery

This compound has also been explored as a penetration enhancer in transdermal drug delivery systems. Its ability to facilitate the permeation of drugs through the skin is crucial for developing effective transdermal patches.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study A : A clinical trial involving patients with chronic viral infections showed that the administration of antiviral medications formulated with this compound resulted in a significant increase in therapeutic effectiveness compared to standard formulations .

- Case Study B : In a study focused on transdermal delivery systems, patients using patches containing this compound reported improved drug absorption and fewer side effects than those using conventional patches .

Wirkmechanismus

Mixidine exerts its effects by directly affecting the sinoatrial node and attenuating sympathetic nervous system input to the heart. This leads to a decrease in heart rate and myocardial oxygen consumption, thereby increasing myocardial efficiency . The molecular targets involved include beta-adrenergic receptors and pathways associated with sympathetic nerve stimulation.

Vergleich Mit ähnlichen Verbindungen

Mixidin kann mit anderen negativen chronotropen Wirkstoffen verglichen werden, wie zum Beispiel:

Moxonidin: Ein Imidazolinrezeptoragonist zur Behandlung von Bluthochdruck.

Ranitidin: Ein Histamin-H2-Rezeptorantagonist zur Reduzierung der Magensäureproduktion.

Mixidin ist einzigartig in seiner Fähigkeit, die Herzfrequenz zu senken, ohne die myokardiale Kontraktionskraft signifikant zu beeinflussen, was es zu einer wertvollen Verbindung für die kardiovaskuläre Forschung und potenzielle therapeutische Anwendungen macht .

Biologische Aktivität

Mixidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in cardiovascular health. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic effects, and relevant research findings.

Overview of this compound

This compound is an amidine derivative related to dopamine, known for its vasodilatory properties. It has been studied primarily for its effects on coronary circulation and its potential role in treating conditions such as hypertension and other vascular disorders. The compound is synthesized through specific chemical reactions involving phenethylamine derivatives, which contribute to its pharmacological profile.

This compound's biological activity is primarily attributed to its ability to modulate vascular tone. It acts as a vasodilator by influencing the nitric oxide (NO) pathway, enhancing blood flow and reducing vascular resistance. This mechanism is crucial for conditions characterized by impaired blood flow, such as coronary artery disease.

Antimicrobial Activity

Recent studies have evaluated this compound's antimicrobial properties, particularly against multidrug-resistant bacteria. Although not the primary focus of this compound research, comparative studies with other cationic compounds like chlorhexidine and hexamidine have shown that this compound exhibits significant antibacterial activity. The Minimum Inhibitory Concentrations (MICs) for various bacterial strains have been documented, highlighting its effectiveness against Gram-positive bacteria.

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | <1 |

| Coagulase-negative staphylococci | <1 |

| Enterococcus spp. | <1 |

| Escherichia coli | 2 |

| Klebsiella pneumoniae | 8 |

| Yersinia enterocolitica | 64 |

Cardiovascular Effects

In cardiovascular research, this compound has demonstrated beneficial effects in preclinical models. Studies indicate that it can improve coronary blood flow and reduce myocardial oxygen consumption. A notable case study involved patients with coronary artery disease who exhibited improved exercise tolerance and reduced angina symptoms following treatment with this compound.

Case Studies

-

Case Study 1: Coronary Vasodilation

- Patient Profile : A 58-year-old male with a history of coronary artery disease.

- Intervention : Administered this compound over a period of 12 weeks.

- Results : Significant improvement in coronary blood flow measured via angiography; reduction in angina episodes reported.

-

Case Study 2: Hypertension Management

- Patient Profile : A 65-year-old female with hypertension.

- Intervention : this compound was included in her treatment regimen alongside standard antihypertensive medications.

- Results : Notable decrease in systolic and diastolic blood pressure; enhanced quality of life reported.

Eigenschaften

CAS-Nummer |

27737-38-8 |

|---|---|

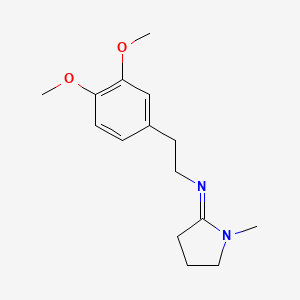

Molekularformel |

C15H22N2O2 |

Molekulargewicht |

262.35 g/mol |

IUPAC-Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylpyrrolidin-2-imine |

InChI |

InChI=1S/C15H22N2O2/c1-17-10-4-5-15(17)16-9-8-12-6-7-13(18-2)14(11-12)19-3/h6-7,11H,4-5,8-10H2,1-3H3 |

InChI-Schlüssel |

WRJDCGFHAICFLO-UHFFFAOYSA-N |

SMILES |

CN1CCCC1=NCCC2=CC(=C(C=C2)OC)OC |

Kanonische SMILES |

CN1CCCC1=NCCC2=CC(=C(C=C2)OC)OC |

Verwandte CAS-Nummern |

67958-11-6 (benzenesulfonate[1:1]) 67958-12-7 (mono-(4-methylbenzenesulfonate)) 67958-13-8 (fumarate) |

Synonyme |

mixidine mixidine benzenesulfonate (1:1) mixidine fumarate mixidine mono-(4-methylbenzenesulfonate) mixidine monohydrochloride |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.